molecular formula C12H16ClN3O2 B14383584 N-(2-Chloro-6-methylphenyl)-N'-morpholin-4-ylurea CAS No. 88302-29-8

N-(2-Chloro-6-methylphenyl)-N'-morpholin-4-ylurea

Cat. No.: B14383584
CAS No.: 88302-29-8
M. Wt: 269.73 g/mol
InChI Key: WTVXHSYXAJQPQV-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a morpholine ring and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea typically involves the reaction of 2-chloro-6-methylaniline with morpholine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
  • N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide

Uniqueness

N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea is unique due to the presence of both a morpholine ring and a chlorinated aromatic ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

CAS No.

88302-29-8

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)-3-morpholin-4-ylurea

InChI

InChI=1S/C12H16ClN3O2/c1-9-3-2-4-10(13)11(9)14-12(17)15-16-5-7-18-8-6-16/h2-4H,5-8H2,1H3,(H2,14,15,17)

InChI Key

WTVXHSYXAJQPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NN2CCOCC2

Origin of Product

United States

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